Welcome to the BenchChem Online Store!
molecular formula C10H13ClO2 B8682327 1-Chloro-4-(2-methoxyethoxy)-2-methylbenzene

1-Chloro-4-(2-methoxyethoxy)-2-methylbenzene

Cat. No. B8682327
M. Wt: 200.66 g/mol
InChI Key: DDRDRYIVOWJZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063105B2

Procedure details

To a solution of ethyl 4-chloro-3-methylphenol (1 eq.) in acetone (0.2 M) was added potassium carbonate (5 eq.) and 1-bromo-2-methoxyethane (1.3 eq.). The resulting suspension was refluxed for 25 h. The insolubles were removed via filtration and the filtrate was concentrated in vacuo to furnish the title compound.
Name
ethyl 4-chloro-3-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]1[C:8]([CH3:9])=[C:7]([Cl:10])[CH:6]=[CH:5][C:4]=1[OH:11])C.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20][O:21][CH3:22]>CC(C)=O>[Cl:10][C:7]1[CH:6]=[CH:5][C:4]([O:11][CH2:19][CH2:20][O:21][CH3:22])=[CH:3][C:8]=1[CH3:9] |f:1.2.3|

Inputs

Step One
Name
ethyl 4-chloro-3-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC(=C1C)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was refluxed for 25 h
Duration
25 h
CUSTOM
Type
CUSTOM
Details
The insolubles were removed via filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OCCOC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.